molecular formula C9H10N4O4 B046022 5-(Aziridin-1-yl)-4-hydroxylamino-2-nitrobenzamide CAS No. 119643-82-2

5-(Aziridin-1-yl)-4-hydroxylamino-2-nitrobenzamide

Cat. No. B046022
M. Wt: 238.2 g/mol
InChI Key: OAALBIMEFVOQBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Aziridin-1-yl)-4-hydroxylamino-2-nitrobenzamide, commonly known as AHNB, is a synthetic compound that has gained significant attention in the field of cancer research. It belongs to the class of nitroaromatic compounds, which have been extensively studied for their anticancer properties. AHNB has been shown to exhibit potent antitumor activity against a variety of cancer cell lines, making it a promising candidate for further exploration.

Mechanism Of Action

The mechanism of action of AHNB is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) within cancer cells. ROS are highly reactive molecules that can cause damage to cellular components, including DNA and proteins. AHNB may induce the formation of ROS within cancer cells, leading to oxidative stress and ultimately cell death.

Biochemical And Physiological Effects

AHNB has been shown to exhibit a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in DNA synthesis and repair, which may contribute to its cytotoxic effects. AHNB has also been shown to induce the expression of certain genes involved in apoptosis and cell cycle regulation. In addition, AHNB has been shown to inhibit the growth of tumors in animal models.

Advantages And Limitations For Lab Experiments

AHNB has several advantages as a research tool. It is relatively easy to synthesize and can be obtained in large quantities. It exhibits potent cytotoxicity against a variety of cancer cell lines, making it a useful tool for studying the mechanisms of cancer cell death. However, AHNB also has some limitations. It may exhibit off-target effects, which can complicate the interpretation of experimental results. In addition, its cytotoxic effects may limit its use in certain experimental systems.

Future Directions

There are several future directions for research on AHNB. One area of interest is the development of new analogs of AHNB that exhibit improved potency and selectivity. Another area of interest is the elucidation of the molecular mechanisms underlying its anticancer effects. Finally, there is a need for further preclinical studies to evaluate the safety and efficacy of AHNB in animal models. Overall, AHNB represents a promising candidate for the development of new anticancer drugs.

Synthesis Methods

AHNB can be synthesized by reacting 4-hydroxylamino-2-nitrobenzamide with ethyleneimine in the presence of a catalyst. The reaction proceeds via the formation of an aziridine intermediate, which is subsequently hydrolyzed to yield AHNB. The synthesis of AHNB is relatively simple and can be carried out using standard laboratory techniques.

Scientific Research Applications

AHNB has been extensively studied for its anticancer properties. It has been shown to exhibit potent cytotoxicity against a variety of cancer cell lines, including lung, breast, and colon cancer. AHNB has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is often disrupted in cancer cells. These findings suggest that AHNB may be a promising candidate for the development of new anticancer drugs.

properties

CAS RN

119643-82-2

Product Name

5-(Aziridin-1-yl)-4-hydroxylamino-2-nitrobenzamide

Molecular Formula

C9H10N4O4

Molecular Weight

238.2 g/mol

IUPAC Name

5-(aziridin-1-yl)-4-(hydroxyamino)-2-nitrobenzamide

InChI

InChI=1S/C9H10N4O4/c10-9(14)5-3-8(12-1-2-12)6(11-15)4-7(5)13(16)17/h3-4,11,15H,1-2H2,(H2,10,14)

InChI Key

OAALBIMEFVOQBY-UHFFFAOYSA-N

SMILES

C1CN1C2=C(C=C(C(=C2)C(=O)N)[N+](=O)[O-])NO

Canonical SMILES

C1CN1C2=C(C=C(C(=C2)C(=O)N)[N+](=O)[O-])NO

Other CAS RN

119643-82-2

synonyms

5-(aziridin-1-yl)-4-hydroxylamino-2-nitrobenzamide
AHNB

Origin of Product

United States

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